molecular formula C13H17F3O2 B2375818 2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid CAS No. 1432681-80-5

2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid

Cat. No.: B2375818
CAS No.: 1432681-80-5
M. Wt: 262.272
InChI Key: SLUXYLRGKSQUCW-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an adamantane core. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in various chemical and pharmaceutical applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid typically involves multiple steps, starting from commercially available adamantane derivatives. One common method includes the introduction of the trifluoromethyl group via a radical or nucleophilic substitution reaction. The subsequent steps involve the functionalization of the adamantane core to introduce the acetic acid moiety.

For example, the trifluoromethylation of adamantane can be achieved using reagents such as trifluoromethyl iodide in the presence of a radical initiator. The resulting trifluoromethylated adamantane is then subjected to further reactions to introduce the acetic acid group, often through a series of oxidation and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield trifluoromethylated ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s stability and lipophilicity make it useful in studying biological membranes and protein-ligand interactions.

    Medicine: Its potential as a drug candidate is explored due to its metabolic stability and ability to interact with biological targets.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid stands out due to the presence of the trifluoromethyl group, which imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to interact with hydrophobic biological targets. These characteristics make it a valuable compound in drug design and other scientific research applications .

Properties

IUPAC Name

2-[3-(trifluoromethyl)-1-adamantyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3O2/c14-13(15,16)12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(17)18/h8-9H,1-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUXYLRGKSQUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-80-5
Record name 2-[3-(trifluoromethyl)adamantan-1-yl]acetic acid
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